Cas no 2227647-65-4 ((1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol)

(1S)-2-Amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a methoxy-substituted aromatic ring with adjacent methyl groups. This compound exhibits structural characteristics that make it valuable as a synthetic intermediate in pharmaceutical and fine chemical applications. The presence of both amino and hydroxyl functional groups on a stereogenic center enables its use in asymmetric synthesis, particularly in the preparation of biologically active molecules. The methoxy and dimethyl substitutions on the phenyl ring enhance electronic and steric properties, influencing reactivity and selectivity. Its well-defined stereochemistry ensures consistent performance in enantioselective transformations. The compound is typically handled under controlled conditions due to its potential sensitivity.
(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol structure
2227647-65-4 structure
商品名:(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
CAS番号:2227647-65-4
MF:C11H17NO2
メガワット:195.258183240891
CID:6454973
PubChem ID:165969648

(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
    • EN300-1764024
    • 2227647-65-4
    • インチ: 1S/C11H17NO2/c1-7-4-9(10(13)6-12)5-8(2)11(7)14-3/h4-5,10,13H,6,12H2,1-3H3/t10-/m1/s1
    • InChIKey: NJRSPGCYNZEINB-SNVBAGLBSA-N
    • ほほえんだ: O[C@H](CN)C1C=C(C)C(=C(C)C=1)OC

計算された属性

  • せいみつぶんしりょう: 195.125928785g/mol
  • どういたいしつりょう: 195.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 55.5Ų

(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1764024-1.0g
(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
2227647-65-4
1g
$1543.0 2023-05-23
Enamine
EN300-1764024-5.0g
(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
2227647-65-4
5g
$4475.0 2023-05-23
Enamine
EN300-1764024-0.1g
(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
2227647-65-4
0.1g
$1357.0 2023-09-20
Enamine
EN300-1764024-0.25g
(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
2227647-65-4
0.25g
$1420.0 2023-09-20
Enamine
EN300-1764024-2.5g
(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
2227647-65-4
2.5g
$3025.0 2023-09-20
Enamine
EN300-1764024-10.0g
(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
2227647-65-4
10g
$6635.0 2023-05-23
Enamine
EN300-1764024-0.05g
(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
2227647-65-4
0.05g
$1296.0 2023-09-20
Enamine
EN300-1764024-0.5g
(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
2227647-65-4
0.5g
$1482.0 2023-09-20
Enamine
EN300-1764024-5g
(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
2227647-65-4
5g
$4475.0 2023-09-20
Enamine
EN300-1764024-10g
(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
2227647-65-4
10g
$6635.0 2023-09-20

(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol 関連文献

(1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-olに関する追加情報

Comprehensive Overview of (1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol (CAS No. 2227647-65-4)

The compound (1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol (CAS No. 2227647-65-4) is a chiral amino alcohol derivative with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a 4-methoxy-3,5-dimethylphenyl group and an amino alcohol moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its applications in drug discovery and asymmetric synthesis.

One of the key features of (1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol is its stereochemistry, which plays a critical role in its biological activity. The (1S) configuration ensures high enantiomeric purity, a property highly sought after in the development of chiral drugs. This aligns with the growing demand for enantioselective synthesis methods, a topic frequently searched in academic and industrial databases. The compound's methoxy and dimethyl substituents further enhance its stability and reactivity, making it a versatile building block.

In recent years, the pharmaceutical industry has seen a surge in interest in amino alcohol-based compounds, driven by their utility in treating neurological and cardiovascular diseases. (1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol is no exception, with preliminary studies suggesting its potential as a precursor for G-protein-coupled receptor (GPCR) modulators. This aligns with trending searches on "GPCR-targeted drug discovery" and "chiral intermediates in medicinal chemistry," highlighting the compound's relevance in current research.

The synthesis of (1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol often involves asymmetric hydrogenation or enzymatic resolution, methods that are both cost-effective and environmentally friendly. These processes resonate with the increasing focus on green chemistry and sustainable manufacturing, topics frequently explored in scientific literature and industry forums. The compound's CAS No. 2227647-65-4 serves as a unique identifier, ensuring precise tracking in regulatory and commercial contexts.

Beyond pharmaceuticals, (1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol has applications in agrochemicals and materials science. Its aromatic and aliphatic hybrid structure offers unique properties for designing advanced materials, such as liquid crystals or polymer additives. This versatility addresses common search queries like "multifunctional chemical intermediates" and "applications of chiral amino alcohols," further underscoring its broad utility.

Quality control and analytical characterization of (1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol are critical for ensuring its efficacy and safety. Techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and stereochemical integrity. These methods are frequently discussed in online forums and scientific publications, reflecting their importance in modern chemical analysis.

In conclusion, (1S)-2-amino-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol (CAS No. 2227647-65-4) is a compound of significant scientific and industrial interest. Its chiral nature, functional groups, and diverse applications make it a subject of ongoing research and development. As the demand for enantiopure compounds and sustainable synthesis methods grows, this compound is poised to remain a key player in the fields of pharmaceuticals, agrochemicals, and materials science.

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